6-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a complex organic compound classified within the diterpenoid family. This compound is notable for its intricate structure, which includes multiple ring systems and functional groups. It has garnered attention in various fields of chemical research due to its unique properties and potential applications in medicinal chemistry and biological studies .
6-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid falls under the broader category of diterpenoids, which are a class of terpenes consisting of four isoprene units. The specific structure of this compound contributes to its classification and potential functionality in biological systems .
The synthesis of 6-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid typically involves several steps that can include:
The synthesis process can be complex due to the need for precise control over reaction conditions and the use of advanced techniques such as continuous flow chemistry to optimize yield and purity. While industrial production methods are less documented due to the compound's complexity, research has indicated that careful optimization can lead to successful synthesis .
The molecular structure of 6-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid can be represented by its IUPAC name and can be visualized using its SMILES notation:
SMILES: CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)O
The molecular formula is , with a molecular weight of approximately 316.435 g/mol. The InChI representation provides further details about the compound's structure:
InChI: InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17,21H,5-9H2,1-4H3,(H,22,23) .
6-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid participates in various chemical reactions typical of organic compounds with hydroxyl and carboxylic acid functional groups. These reactions may include:
The specific reaction conditions (temperature, solvents, catalysts) are critical for achieving desired outcomes in these transformations. Research into these reactions helps elucidate the compound's reactivity profile and potential applications in synthesis .
The mechanism of action for 6-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid involves its interaction with specific molecular targets within biological systems. The hydroxyl and carboxylic acid groups are essential for binding to enzymes and receptors:
Research continues to explore these interactions to better understand the therapeutic potential of this compound .
The physical properties of 6-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid include:
Chemical properties include:
Relevant data from sources like PubChem provide additional insights into these properties .
The applications of 6-Hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid span several scientific fields:
Research continues to identify new applications based on its unique structural features and biological activities .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: